3-ヒドロキシペンタン酸メチル

概要

説明

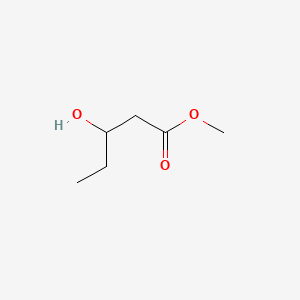

Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .

Synthesis Analysis

Methyl 3-hydroxypentanoate can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxypentanoate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .Physical and Chemical Properties Analysis

Methyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .科学的研究の応用

薬理学

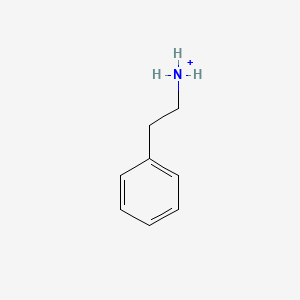

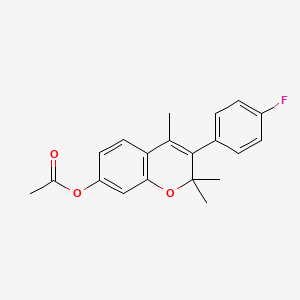

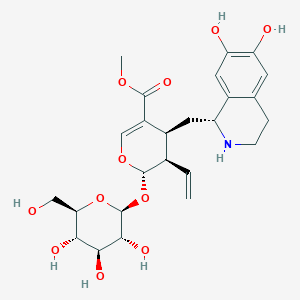

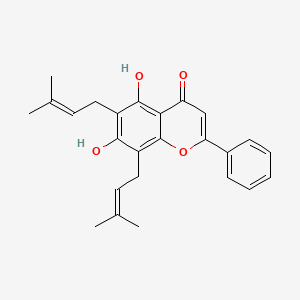

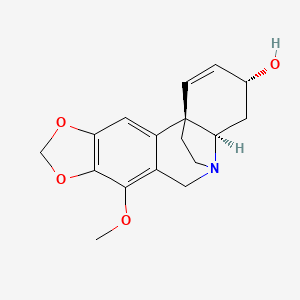

3-ヒドロキシペンタン酸メチル: は、薬理学において、薬学的に重要なヘテロ環式化合物の合成における前駆体としての可能性が検討されています。 これらの化合物は、特に特定の薬理作用を持つ分子を生成することにおいて、創薬に重要な役割を果たしています {svg_1}.

有機合成

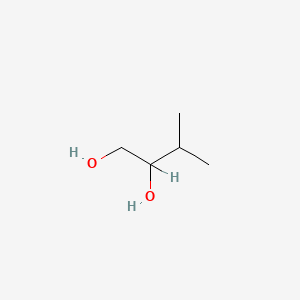

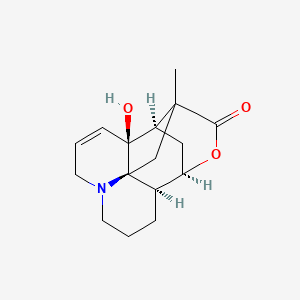

有機化学において、3-ヒドロキシペンタン酸メチルはキラルビルディングブロックとして機能します。 これは、有機反応における立体化学を制御するために不可欠なキラル配位子と触媒の合成に広く使用されています {svg_2}.

食品フレーバー

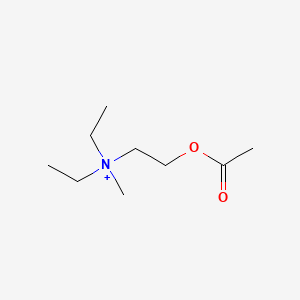

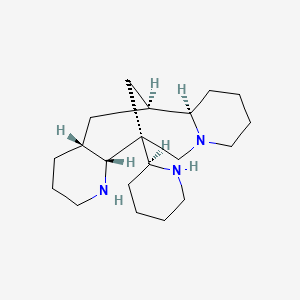

この化合物は、食品産業でフレーバー剤として応用されています。 そのエステル型は、様々な食品の香りと風味に貢献し、発酵過程での官能特性を強化します {svg_3}.

化粧品業界

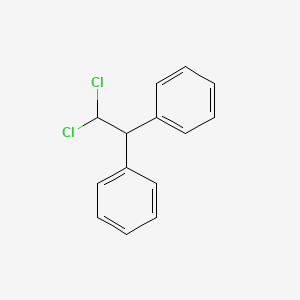

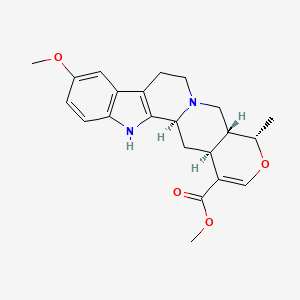

3-ヒドロキシペンタン酸メチル: は、化粧品に香料成分として使用される可能性があります。 その含有は、化粧品に独特の香りを与えることができ、その魅力と消費者の体験を高めます {svg_4}.

農薬

3-ヒドロキシペンタン酸メチルに関する農業における具体的なデータは限られていますが、関連するエステルや化合物は、農薬の合成にしばしば使用されています。 これらの化学物質は、作物の保護と収量の向上に不可欠です {svg_5}.

材料科学

この化合物の特性は、材料科学において、特に強化された材料性能のために正確な化学構造化を必要とするポリマーや樹脂の開発において貴重です {svg_6}.

環境科学

環境科学における研究では、3-ヒドロキシペンタン酸メチルの生分解性と生態毒性に関する側面を調査する可能性があります。 その分解と環境との相互作用を理解することは、その影響を評価するために重要です {svg_7}.

分析化学

3-ヒドロキシペンタン酸メチル: は、様々なクロマトグラフィー法や分光法において、標準物質または参照物質として使用できる分析化学においても重要であり、物質の同定と定量を助けます {svg_8}.

Safety and Hazards

作用機序

Target of Action

Methyl 3-hydroxypentanoate is a chemical compound with the molecular formula C6H12O3

Biochemical Pathways

Methyl 3-hydroxypentanoate might be involved in certain biochemical pathways. For instance, it has been mentioned in the context of the biosynthesis of polymers and copolymers based on 3-hydroxypropionic acid . .

Pharmacokinetics

It has a molecular weight of 132.16 , a density of 1.0±0.1 g/cm³ , a boiling point of 203.9±13.0 °C at 760 mmHg , and a vapor pressure of 0.1±0.9 mmHg at 25°C . These properties could influence its bioavailability, but more detailed studies are needed to confirm this.

生化学分析

Biochemical Properties

Methyl 3-hydroxypentanoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the metabolism and breakdown of the compound within biological systems. Additionally, methyl 3-hydroxypentanoate can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity .

Cellular Effects

Methyl 3-hydroxypentanoate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, the compound may affect the phosphorylation status of proteins, thereby altering gene expression and cellular metabolism. Studies have indicated that methyl 3-hydroxypentanoate can impact cell proliferation and differentiation, highlighting its potential role in cellular development and function .

Molecular Mechanism

The molecular mechanism of action of methyl 3-hydroxypentanoate involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor for certain esterases, preventing the hydrolysis of other ester substrates. Additionally, methyl 3-hydroxypentanoate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-hydroxypentanoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of pentanoic acid and methanol. Long-term studies have shown that methyl 3-hydroxypentanoate can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of methyl 3-hydroxypentanoate vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. High doses of methyl 3-hydroxypentanoate can result in toxic or adverse effects, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

Methyl 3-hydroxypentanoate is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the breakdown of the ester bond, resulting in the formation of pentanoic acid and methanol. The compound can also affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, methyl 3-hydroxypentanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific proteins and its solubility in different cellular compartments .

Subcellular Localization

Methyl 3-hydroxypentanoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular processes .

特性

IUPAC Name |

methyl 3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337118 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-31-5 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)